molecular formula C10H7FO2 B8292003 2-(4-Fluorophenoxy)furan

2-(4-Fluorophenoxy)furan

Cat. No.: B8292003
M. Wt: 178.16 g/mol
InChI Key: XZNZBRIJAPYPRW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)furan is a furan derivative featuring a 4-fluorophenoxy substituent at the 2-position of the furan ring. Furan derivatives are characterized by their aromatic five-membered oxygen-containing rings, which are highly reactive due to their electron-rich nature. The introduction of a fluorinated phenoxy group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

2-(4-fluorophenoxy)furan

InChI

InChI=1S/C10H7FO2/c11-8-3-5-9(6-4-8)13-10-2-1-7-12-10/h1-7H

InChI Key

XZNZBRIJAPYPRW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)OC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following sections compare 2-(4-Fluorophenoxy)furan with key analogs, focusing on structural features, physicochemical properties, and applications.

Substituted Furan Derivatives

2-(4-Fluorophenoxy)furan
  • Structure: Furan ring with a 4-fluorophenoxy group at C2.
  • Molecular Formula : C₁₀H₇FO₂ (inferred).
  • Molecular Weight : ~180.16 g/mol.
  • Key Features: The electron-withdrawing fluorine atom stabilizes the phenoxy group, enhancing resistance to oxidative degradation.
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid (CAS 406470-57-3)
  • Structure: Furan ring with a carboxylic acid at C2 and a 4-fluorophenoxymethyl group at C3.
  • Molecular Weight : 236.19 g/mol.
  • Key Features : The carboxylic acid group increases polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry or as a synthetic intermediate .
Compound Molecular Weight (g/mol) Substituents Key Applications
2-(4-Fluorophenoxy)furan 180.16 4-Fluorophenoxy at C2 Pharmaceutical intermediates
5-[(4-FPhO)methyl]furan-2-COOH 236.19 COOH at C2, FPhOCH₂ at C5 Chemical synthesis

Benzofuran Derivatives

Benzofurans, which feature a fused benzene ring, exhibit enhanced π-conjugation and stability compared to simple furans.

2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran
  • Structure : Benzofuran core with 4-fluorophenyl, methylsulfinyl, and phenyl substituents.
  • Molecular Weight : ~344.79 g/mol (C₁₇H₁₂ClFO₂S).
5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran
  • Structure : Similar to the above but with additional chlorine and methyl groups.
Compound Molecular Weight (g/mol) Key Substituents
2-(4-Fluorophenyl)-3-methylsulfinyl-benzofuran 344.79 4-Fluorophenyl, methylsulfinyl, phenyl
2-(4-Fluorophenoxy)furan 180.16 Simpler structure with no fused aromatic system

Dibenzofuran Derivatives

Dibenzofurans are larger aromatic systems with two fused benzene rings, offering unique electronic properties.

2-(4-Bromophenyl)dibenzo[b,d]furan (CAS 955959-86-1)
  • Structure : Dibenzofuran with a 4-bromophenyl substituent.
  • Molecular Weight : 323.18 g/mol.
  • Applications : Bromine enhances reactivity in cross-coupling reactions, useful in material science .
Comparison with 2-(4-Fluorophenoxy)furan
  • Molecular Weight : Dibenzofurans are heavier (e.g., 323.18 vs. 180.16 g/mol).
  • Electronic Properties : Dibenzofurans exhibit extended π-conjugation, affecting absorption/emission spectra.

Tetrahydrofuran Analogs

2-(4-Fluorophenyl)tetrahydro-2-phenylfuran
  • Structure : Tetrahydrofuran (saturated furan) with fluorophenyl and phenyl groups.
  • Applications : Used in asymmetric synthesis due to its stereochemical flexibility .

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